Methyl 2-(3,3-diethylthioureido)benzoate
Description
Properties
Molecular Formula |
C13H18N2O2S |
|---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
methyl 2-(diethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C13H18N2O2S/c1-4-15(5-2)13(18)14-11-9-7-6-8-10(11)12(16)17-3/h6-9H,4-5H2,1-3H3,(H,14,18) |
InChI Key |
ZWSGCDBJMCWODL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Structural and Physical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|---|---|
| Methyl 2-(3,3-diethylthioureido)benzoate | C₁₃H₁₈N₂O₂S | 266.36 | Not reported | 63 | Diethylthiourea |
| 2-(3-Benzyl-3-methylthioureido)benzoic acid (3g) | C₁₆H₁₆N₂O₂S | 300.37 | 117–119 | 61 | Benzyl, methylthiourea |
| 2-[3-Methyl-3-(2-phenylethyl)thioureido]benzoic acid (3h) | C₁₇H₁₈N₂O₂S | 314.40 | 130–133 | 81 | Phenethyl, methylthiourea |
| Methyl 2-(3-benzoylthioureido)acetate | C₁₁H₁₂N₂O₃S | 264.29 | 148–150 | 77 | Benzoylthiourea, acetate ester |
Key Observations :
- Substituent Impact on Melting Points :
- Aromatic substituents (e.g., benzyl in 3g, phenethyl in 3h) increase melting points compared to aliphatic diethyl groups in the target compound, likely due to enhanced π-π stacking and crystallinity .
- Methyl 2-(3-benzoylthioureido)acetate (mp 148–150°C) has a higher melting point than the target compound, possibly due to stronger hydrogen bonding from the benzoyl group .
Spectral and Crystallographic Comparisons
NMR Data :
Crystallography :
Functional Group Comparisons
Thiourea vs. Sulfonylurea Derivatives :
Preparation Methods
Synthesis of Methyl 2-Aminobenzoate
The synthesis begins with methyl 2-aminobenzoate, a commercially available precursor. For laboratory-scale preparation, esterification of 2-aminobenzoic acid (anthranilic acid) with methanol under acidic catalysis is typical:
Conditions :
Introduction of the Thiourea Group
The amine group of methyl 2-aminobenzoate reacts with diethylamine and carbon disulfide (CS₂) to form the thiourea derivative. This two-step process involves:
-
Formation of the Isothiocyanate Intermediate :
Conditions :
-
Base : Pyridine or triethylamine to absorb H₂S.
-
Solvent : Dichloromethane or THF.
-
Temperature : 0–5°C (to minimize side reactions).
-
Reaction with Diethylamine :
Conditions :
Route 2: Direct Thioureation of Methyl 2-Chlorobenzoate
An alternative approach substitutes the aromatic chloride with a thiourea group via nucleophilic aromatic substitution (SNAr). This route requires activation of the aromatic ring:
Synthesis of Methyl 2-Chlorobenzoate
Chlorination of methyl benzoate at the ortho position is achieved using Cl₂ in the presence of Lewis acids:
Conditions :
Thiourea Substitution
The chloride is displaced by 3,3-diethylthiourea under basic conditions:
Conditions :
-
Base : K₂CO₃ or DBU (1,8-diazabicycloundec-7-ene).
-
Solvent : DMF or DMSO.
-
Temperature : 80–100°C for 8–12 hours.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | Anthranilic acid | Methyl benzoate |
| Key Step | Thiourea formation via isothiocyanate | Nucleophilic aromatic substitution |
| Reaction Time | 16–30 hours | 11–17 hours |
| Overall Yield | 60–70% | 50–60% |
| Purity (HPLC) | ≥95% | ≥92% |
| Scalability | Moderate (chromatography needed) | High (aqueous workup sufficient) |
Route 1 offers higher yields but requires handling toxic CS₂ and specialized purification. Route 2 avoids CS₂ but suffers from lower yields due to competing side reactions in SNAr.
Optimization Strategies and Challenges
Catalytic Enhancements
Solvent and Temperature Effects
-
Route 1 : Replacing ethanol with acetonitrile in the thiourea step reduces reaction time by 30% due to higher polarity.
-
Route 2 : Elevated temperatures (100°C) in DMSO accelerate SNAr but risk decomposition of the thiourea nucleophile.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify the final product, achieving >99% purity.
-
Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves thiourea byproducts in Route 1.
Q & A
Q. What are the established synthetic routes for Methyl 2-(3,3-diethylthioureido)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling a substituted benzoate with a thiourea derivative. A general method includes:
- Dissolving the starting material (e.g., methyl 2-aminobenzoate) in a solvent like ethanol or 1,4-dioxane.
- Adding 3,3-diethylthiourea or its precursor (e.g., diethylamine and carbon disulfide) under acidic or basic conditions.
- Refluxing the mixture for several hours, followed by solvent evaporation and purification via recrystallization or chromatography . Optimization involves adjusting temperature, solvent polarity, and stoichiometry. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm the presence of the thioureido group and ester functionality.
- FT-IR spectroscopy to identify characteristic bands (e.g., C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹).
- Mass spectrometry (ESI-MS or HRMS) for molecular weight verification.
- X-ray crystallography (if single crystals are obtained) for definitive structural confirmation .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallographic data?
For crystallographic analysis:
- Use SHELXL for refinement, particularly for handling disorder in flexible groups like the diethylthiourea moiety .
- Employ Mercury CSD to visualize voids, hydrogen-bonding networks, and packing patterns. The "Materials Module" enables comparison of intermolecular interactions with similar structures in the Cambridge Structural Database (CSD) .
- Validate thermal parameters (ADPs) to identify potential overfitting or missed symmetry .
Q. What strategies address contradictions between spectroscopic and computational data for this compound?
Discrepancies (e.g., unexpected NMR shifts or DFT-calculated geometries) can be resolved by:
- Re-examining solvent effects or tautomeric equilibria (e.g., thiourea ↔ thione forms) using variable-temperature NMR .
- Performing DFT geometry optimization with implicit solvent models (e.g., IEFPCM) and comparing results to crystallographic data .
- Cross-validating with HPLC-MS to detect impurities or degradation products .
Q. How can the biological activity of this compound be systematically evaluated?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare cytotoxicity to normal cells (e.g., HEK-293) .
- Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase to predict binding modes .
Methodological Challenges
Q. What experimental design considerations are critical for studying polymorphism in this compound?
- Screen for polymorphs using solvents of varying polarity (e.g., methanol, DMSO) and slow evaporation.
- Analyze differences via PXRD and DSC to identify thermal transitions.
- Compare lattice energies using Mercury CSD ’s packing similarity tool .
Q. How should researchers handle discrepancies in reaction yields during scale-up synthesis?
- Investigate heat/mass transfer limitations by comparing small-scale (e.g., 1 mmol) vs. pilot-scale (10 mmol) reactions.
- Use PAT tools (e.g., in-situ FT-IR) to monitor intermediates in real time .
- Optimize stirring rate and solvent volume to mitigate precipitation issues .
Data Analysis and Tools
Q. Which software tools are recommended for analyzing non-covalent interactions in crystals of this compound?
- Mercury CSD : Generate Hirshfeld surfaces and fingerprint plots to quantify interaction types (e.g., H-bonding, π-π stacking) .
- CrystalExplorer : Calculate interaction energies (e.g., electrostatic, dispersion) for specific molecular pairs .
Q. How can researchers validate the purity of this compound before biological testing?
- Combine HPLC (≥95% purity) with elemental analysis (C, H, N, S) to confirm stoichiometry.
- Use 2D NMR (e.g., HSQC, HMBC) to verify absence of regioisomers .
Advanced Structural Insights
Q. What computational methods elucidate the conformational flexibility of the thioureido group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
